molecular formula C17H19FN2O B2764991 N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide CAS No. 1421496-85-6

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide

Cat. No. B2764991
M. Wt: 286.35
InChI Key: RHLFTGDKWYFUAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the pyrrole and the cyclopropane), followed by the introduction of the fluorophenyl group and the assembly of the final compound through amide bond formation .


Molecular Structure Analysis

The presence of the pyrrole ring and the fluorophenyl group could result in interesting electronic properties due to the conjugated system in the pyrrole and the electron-withdrawing nature of the fluorine atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-withdrawing fluorophenyl group. The amide bond could also undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to "N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide" focuses on the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involves a high-yield synthetic method through multi-step nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021). This process exemplifies the intricate synthetic routes that could be applied to similar compounds, highlighting the feasibility of creating structurally complex molecules for various applications.

Potential Applications in Medicinal Chemistry

Compounds with a cyclopropane core and specific functional groups, such as fluorophenyl and pyrrol, exhibit significant potential in medicinal chemistry. For instance, fluorocyclopropyl quinolones have shown potent activity against Gram-positive bacteria, with cis derivatives being more effective than their trans counterparts (Atarashi et al., 1993). These findings suggest that the fluorine substitution and cyclopropane structure play critical roles in the biological activity of these compounds, indicating a potential area of application for "N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide" in developing new antibacterial agents.

Safety And Hazards

As with any chemical compound, handling “N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and biological activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, investigations into its mechanism of action if it’s a drug, and optimization of its synthesis .

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-15-5-3-4-13(10-15)11-16(20-8-1-2-9-20)12-19-17(21)14-6-7-14/h1-5,8-10,14,16H,6-7,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLFTGDKWYFUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide

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